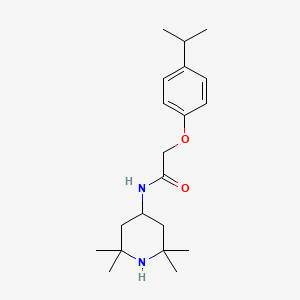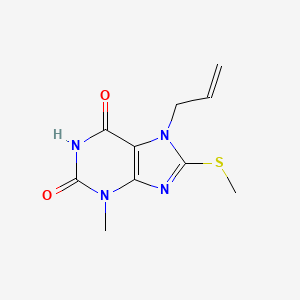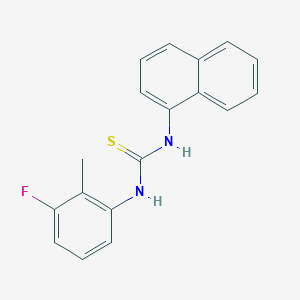
N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (commonly known as LY404039) is a chemical compound that belongs to the class of tetrahydrofuran derivatives. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
LY404039 is a selective antagonist of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, LY404039 reduces the inhibitory tone on glutamate release, leading to an increase in glutamate levels in the brain. This increase in glutamate has been shown to have therapeutic effects in various neurological and psychiatric disorders (Schoepp et al., 2003).
Biochemical and Physiological Effects:
LY404039 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the mesolimbic dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and addiction (Spooren et al., 2004; Liechti et al., 2007). LY404039 has also been shown to increase the activity of the prefrontal cortex, which is thought to be involved in the regulation of mood and cognition (Lorrain et al., 2003). Additionally, LY404039 has been shown to reduce the release of stress hormones, such as corticotropin-releasing factor (CRF), which is thought to be involved in the pathophysiology of anxiety and depression (Rorick-Kehn et al., 2007).
Vorteile Und Einschränkungen Für Laborexperimente
LY404039 has several advantages for lab experiments. It is a highly selective antagonist of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor, which allows for precise modulation of glutamate release in the brain. It has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies (Schoepp et al., 2003). However, there are also some limitations to the use of LY404039 in lab experiments. It has been reported to have off-target effects on other receptors, such as the mGluR3 receptor, which may complicate interpretation of results (Kinon et al., 2015). Additionally, the safety and efficacy of LY404039 in humans is still uncertain, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for the research on LY404039. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to develop more selective and potent N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide antagonists that have fewer off-target effects. Additionally, further research is needed to elucidate the safety and efficacy of LY404039 in humans, which may pave the way for its clinical development as a novel therapeutic agent.
In conclusion, LY404039 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor and its effects on glutamate release make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis of LY404039 involves the reaction of 4-phenyl-2-butanone with isopropylamine to form N-isopropyl-4-phenylbutan-2-amine. This intermediate is then converted to the final product by reacting with diethyl oxalate in the presence of sodium ethoxide. The yield of this synthesis method is reported to be around 70% (Schoepp et al., 2003).
Wissenschaftliche Forschungsanwendungen
LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have antipsychotic, anxiolytic, antidepressant, and anti-addictive effects in preclinical studies (Lorrain et al., 2003; Spooren et al., 2004; Liechti et al., 2007; Rorick-Kehn et al., 2007). Clinical trials have also been conducted to investigate the safety and efficacy of LY404039 in humans, although the results have been mixed (Patil et al., 2007; Kinon et al., 2015).
Eigenschaften
IUPAC Name |
4-phenyl-N-propan-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)16-14(17)15(8-10-18-11-9-15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBNHBBKSAKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)



![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)


![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)
